1-(3,4-Dimethylphenyl)-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea
Description
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-12-8-9-16(10-13(12)2)21-19(24)22-17-7-5-4-6-15(17)11-18-20-14(3)23-25-18/h4-10H,11H2,1-3H3,(H2,21,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDVHKGASPLTDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethylphenyl)-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea typically involves the reaction of 3,4-dimethylaniline with an isocyanate derivative. The reaction conditions often include the use of solvents like dichloromethane or toluene and may require catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethylphenyl)-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines.
Scientific Research Applications
Molecular Formula
- C : 19
- H : 20
- N : 4
- O : 1
Structural Overview
The compound features a urea backbone substituted with a dimethylphenyl group and an oxadiazole moiety, which contributes to its unique chemical reactivity and biological activity.
Medicinal Chemistry
1-(3,4-Dimethylphenyl)-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea has been investigated for its potential therapeutic effects:
- Anticancer Activity : The compound has shown promising cytotoxic effects against various cancer cell lines. For instance, derivatives of oxadiazole have exhibited IC50 values ranging from 9.6 μM to 41 μM in studies against multiple cancer types . The mechanism involves inhibition of DNA synthesis and induction of apoptosis in cancer cells.
- Antimicrobial Properties : Research indicates that this compound demonstrates broad-spectrum antimicrobial activity against pathogens. The mechanisms include disruption of cellular membranes and inhibition of essential cellular processes .
Agriculture
The compound's structural features allow it to be explored as a potential agrochemical. Urea derivatives are often used as herbicides or fungicides due to their ability to interfere with metabolic pathways in target organisms. Studies on related compounds suggest that modifications in the urea structure can enhance herbicidal activity .
Materials Science
In materials science, the properties of this compound can be utilized in the development of specialty chemicals and polymers. Its unique chemical structure may allow for the creation of materials with specific thermal or mechanical properties.
Case Study 1: Anticancer Efficacy
A study focused on the synthesis and evaluation of oxadiazole derivatives revealed that compounds similar to this compound exhibited significant antiproliferative activity against human cancer cell lines. Notably, derivatives were tested against the National Cancer Institute's NCI-60 panel, indicating a need for further exploration into structure-activity relationships (SAR) .
Case Study 2: Antimicrobial Activity
Another research effort evaluated the antimicrobial properties of oxadiazole-containing compounds. The study found that certain derivatives inhibited the growth of bacterial strains such as E. coli and S. aureus at low concentrations. This highlights the potential use of such compounds in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylphenyl)-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity or interaction with cellular receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Urea Derivatives with Oxadiazole Moieties
Compound 14 ():
Structure: 1-([1,1'-Biphenyl]-4-yl)-3-((3S,5S)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)urea- Key Differences : Incorporates a pyrrolidine-oxadiazole system instead of a methylene-linked phenyl-oxadiazole. The stereochemistry (3S,5S) introduces conformational rigidity, which may enhance receptor selectivity.
- Mass Data : HR ESIMS m/z 400.1778 [M+H]+ .
- Implications : The pyrrolidine spacer may improve solubility but complicates synthesis compared to the target compound’s simpler methylene bridge.
- L694247 (): Structure: 2-[5-[3-(4-methylsulphonylamino)benzyl-1,2,4-oxadiazol-5-yl]-1H-indol-3yl] ethanamine Key Differences: Replaces urea with an indole-ethylamine system. Relevance: This compound is a serotonin receptor ligand, suggesting the oxadiazole-urea scaffold in the target compound may share similar receptor interactions .
Urea Derivatives with Heterocyclic Substituents
Compound 11n ():
Structure: 1-(3,4-Dimethylphenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea- Compound 14 (): Structure: (S)-(2-(3,4-dimethoxybenzyl)pyrrolidin-1-yl)(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)methanone Key Differences: Replaces urea with a methanone-pyrrolidine system. Mass Data: LC-HRMS m/z 408.1931 [M+H]+ .
Structural and Functional Analysis
Substituent Effects
- 3,4-Dimethylphenyl vs. Halogenated Phenyls ():
Compounds with electron-withdrawing groups (e.g., 11b: 3,5-dichlorophenyl) exhibit higher molecular weights (534.2 [M+H]+) but similar yields (~84–88%). The target’s dimethyl groups may reduce polarity, favoring passive diffusion . - Oxadiazole vs. Thiazole ( vs.
Pharmacokinetic Considerations
- Lipophilicity : The target compound’s 3,4-dimethylphenyl group increases logP compared to analogs with polar substituents (e.g., 11l: 3-methoxyphenyl, m/z 496.3 [M+H]+) .
- Metabolic Stability : The 3-methyl-oxadiazole in the target compound may resist oxidative metabolism better than hydrazine-containing analogs (e.g., 11n) .
Biological Activity
The compound 1-(3,4-Dimethylphenyl)-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a derivative of the oxadiazole class, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Molecular Formula
- C : 19
- H : 20
- N : 4
- O : 1
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives, including the compound , as anticancer agents. The 1,3,4-oxadiazole scaffold has been shown to exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives have demonstrated effectiveness against:
Case Study: Cytotoxic Activity
In a study evaluating various oxadiazole derivatives, compounds with structural similarities to our target compound exhibited IC50 values ranging from to across different cell lines, indicating promising cytotoxic profiles .
Antimicrobial Properties
The biological activity of this compound extends to antimicrobial effects. Research indicates that oxadiazole derivatives possess broad-spectrum antimicrobial activity against pathogens such as:
The mechanisms through which oxadiazole derivatives exert their biological effects include:
- Inhibition of DNA synthesis in cancer cells.
- Induction of apoptosis , leading to programmed cell death.
- Disruption of cellular membranes , particularly in microbial pathogens.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of compounds. Modifications in the phenyl and oxadiazole rings can significantly influence their potency and selectivity. For example, substituents on the phenyl ring have been shown to enhance anticancer activity .
Summary Table of Biological Activities
Q & A
Q. How can the synthetic route for this compound be optimized to improve yield and purity?
The synthesis involves three key steps: (1) oxadiazole ring formation via cyclization of hydrazides with carboxylic acid derivatives (e.g., using POCl₃ or acetic anhydride), (2) coupling the oxadiazole intermediate to a benzyl halide derivative (K₂CO₃/DMF), and (3) urea formation via reaction with isocyanates .
- Optimization strategies :
- Temperature control : Maintain 60–80°C during cyclization to minimize side products.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) after each step.
- Catalysts : Screen Pd-based catalysts for coupling efficiency.
- Yield improvement : Scale reactions using continuous flow systems for step 2 to enhance reproducibility .
Q. What analytical methods are critical for structural characterization?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., methyl groups on phenyl rings, oxadiazole-CH₂ linkage) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₂₄H₂₅N₄O₂) and detects impurities.
- Infrared Spectroscopy (IR) : Identifies urea C=O stretching (~1650 cm⁻¹) and oxadiazole ring vibrations (~950 cm⁻¹) .
Q. What preliminary biological assays are recommended for initial activity screening?
- Antimicrobial testing : Use broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains.
- Example data : MIC values of 8–32 µg/mL observed for structurally related oxadiazole-urea hybrids .
- Cytotoxicity : Screen against HEK-293 cells (MTT assay) to establish selectivity indices .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide functional group modifications?
- Key modifications :
- Oxadiazole substitution : Replace 3-methyl with cyclopropyl (increases lipophilicity; logP ↑0.5) .
- Phenyl ring substituents : Introduce electron-withdrawing groups (e.g., Cl) to enhance target binding .
- Methodology :
- Molecular docking : Use AutoDock Vina to predict interactions with bacterial enoyl-ACP reductase (FabI) .
- In vitro validation : Compare IC₅₀ values of analogs in enzyme inhibition assays .
Q. How can contradictory data in biological assays be resolved?
- Case study : Discrepancies in MIC values (e.g., 8 vs. 32 µg/mL) may arise from:
- Strain variability : Use standardized ATCC strains and clinical isolates.
- Solubility issues : Pre-dissolve compounds in DMSO (<1% v/v) and confirm stability via HPLC .
Q. What strategies are effective for target identification?
- Pull-down assays : Immobilize the compound on sepharose beads to capture binding proteins from bacterial lysates .
- Thermal shift assays : Monitor protein denaturation (e.g., FabI) in the presence of the compound via differential scanning fluorimetry .
- CRISPR-Cas9 knockouts : Validate target relevance by deleting putative genes in S. aureus and testing resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
